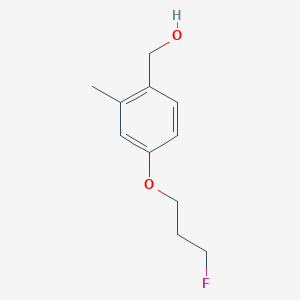

(4-(3-Fluoropropoxy)-2-methylphenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[4-(3-fluoropropoxy)-2-methylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-9-7-11(14-6-2-5-12)4-3-10(9)8-13/h3-4,7,13H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMRGMSZNGGCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCF)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Fluoropropoxy)-2-methylphenyl)methanol typically involves the reaction of 4-hydroxy-2-methylbenzyl alcohol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for (4-(3-Fluoropropoxy)-2-methylphenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining reaction conditions and achieving high yields.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(3-Fluoropropoxy)-2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-fluoropropoxy)-2-methylbenzaldehyde or 4-(3-fluoropropoxy)-2-methylbenzoic acid.

Reduction: Formation of 4-(3-fluoropropoxy)-2-methylphenylmethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-(3-Fluoropropoxy)-2-methylphenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-(3-Fluoropropoxy)-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key analogs and their structural differences are summarized below:

Key Differentiators

- Fluoropropoxy vs. Benzodioxin : The benzodioxin ring enhances aromatic stacking interactions in protein binding pockets, whereas the fluoropropoxy chain offers metabolic stability.

- Biphenyl vs. Monocyclic: Biphenyl derivatives exhibit broader π-π interactions but may suffer from higher molecular weight and reduced solubility compared to the monocyclic target compound .

Biologische Aktivität

(4-(3-Fluoropropoxy)-2-methylphenyl)methanol, with the CAS number 1616507-85-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of (4-(3-Fluoropropoxy)-2-methylphenyl)methanol can be represented as follows:

- Molecular Formula : C12H15F1O2

- Molecular Weight : 220.25 g/mol

The presence of the fluoropropoxy group is significant as it may influence the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that (4-(3-Fluoropropoxy)-2-methylphenyl)methanol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, (4-(3-Fluoropropoxy)-2-methylphenyl)methanol has shown promising anticancer activity. A study evaluated its effects on human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the inhibition of specific signaling pathways associated with cell proliferation and survival.

The biological activity of (4-(3-Fluoropropoxy)-2-methylphenyl)methanol is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes critical for bacterial growth and cancer cell survival.

- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase in bacteria and topoisomerases in cancer cells.

- Apoptosis Induction : It has been observed to activate caspases, leading to programmed cell death in cancer cells.

Case Studies

A notable study published in a peer-reviewed journal examined the effects of (4-(3-Fluoropropoxy)-2-methylphenyl)methanol on methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as a treatment option against resistant strains.

Study Findings

- Sample Size : 100 clinical isolates of MRSA.

- Results : The compound exhibited an MIC of 8 µg/mL against MRSA, indicating strong effectiveness compared to traditional antibiotics.

Q & A

Q. What are the optimal synthetic routes for (4-(3-Fluoropropoxy)-2-methylphenyl)methanol?

Methodological Answer: The synthesis typically involves two key steps: (1) introducing the 3-fluoropropoxy group via nucleophilic substitution on a pre-functionalized aromatic ring, and (2) protecting/deprotecting the methanol group to prevent side reactions. For example:

- Step 1: React 4-hydroxy-2-methylbenzaldehyde with 1-bromo-3-fluoropropane under basic conditions (e.g., K₂CO₃ in DMF) to form the fluoropropoxy intermediate.

- Step 2: Reduce the aldehyde to methanol using NaBH₄ or LiAlH₄. Ensure anhydrous conditions to avoid esterification of the methanol group .

- Yield Optimization: Use high-purity reagents and monitor reaction progress via TLC or HPLC. Typical yields range from 60–75% after column purification .

Q. Which analytical techniques are most effective for characterizing the purity of (4-(3-Fluoropropoxy)-2-methylphenyl)methanol?

Methodological Answer:

- NMR Spectroscopy: Use -NMR to confirm substitution patterns (e.g., methyl at C2, fluoropropoxy at C4) and -NMR to verify fluorine incorporation (δ ≈ -215 ppm for CF groups in similar compounds) .

- HPLC-MS: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>95% purity required for biological assays).

- Melting Point Analysis: Compare observed mp (e.g., 169–171°C for structurally related fluorinated benzoic acids) to literature values to detect impurities .

Q. What safety precautions are critical when handling (4-(3-Fluoropropoxy)-2-methylphenyl)methanol?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., 3-fluoropropanol).

- Waste Disposal: Segregate halogenated waste in labeled containers for incineration. Neutralize acidic/basic residues before disposal .

- Emergency Protocols: In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational models predict the bioactivity of derivatives of (4-(3-Fluoropropoxy)-2-methylphenyl)methanol?

Methodological Answer:

- Graph Neural Networks (GNNs): Train models on datasets of fluorinated aromatic compounds (e.g., ChEMBL) to predict binding affinity to targets like PD-1/PD-L1. The EGNN model in successfully identified high-potency inhibitors by analyzing scaffold similarities, even without prior training on the exact scaffold .

- Validation: Use docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) to refine predictions. Cross-validate with in vitro assays (e.g., ELISA for IC determination).

Q. How does the fluoropropoxy substituent influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: The 3-fluoropropoxy group increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Stability: Fluorine reduces oxidative metabolism by CYP450 enzymes. Test stability in human liver microsomes (HLM) with LC-MS quantification of parent compound degradation .

- Electron-Withdrawing Effects: The fluorine atom stabilizes adjacent charges, affecting pKa (use potentiometric titration) and reactivity in nucleophilic substitutions .

Q. What strategies resolve contradictions in biological activity data for fluorinated aromatic methanol compounds?

Methodological Answer:

- Structural Analysis: Perform X-ray crystallography (using SHELXL for refinement) to confirm stereochemistry and identify binding poses. SHELX is robust for small-molecule structures with R-factors < 5% .

- Data Normalization: Account for batch effects (e.g., cell passage number, serum lot) in bioassays by including internal controls (e.g., staurosporine for cytotoxicity) .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply multivariate regression to isolate substituent effects (fluoropropoxy vs. methoxy) .

Q. What crystallographic methods determine the structure of (4-(3-Fluoropropoxy)-2-methylphenyl)methanol?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Resolve fluorine positions with high-resolution data (θ > 25°).

- Refinement: Apply SHELXL-2018 for anisotropic displacement parameters. Address twinning or disorder using the TWIN/BASF commands in SHELX .

- Validation: Check CIF files with PLATON/CHECKCIF to ensure geometric parameters (e.g., bond lengths: C-F ≈ 1.34 Å) match expected values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.